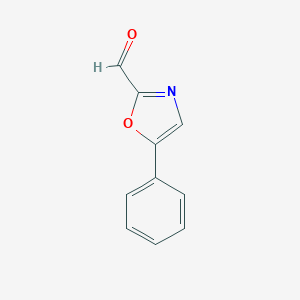

5-Phenyloxazole-2-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

5-phenyl-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRAYWVAZQGENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537955 | |

| Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96829-89-9 | |

| Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Phenyloxazole 2 Carbaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Phenyloxazole-2-carbaldehyde, ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the protons of the phenyl ring, and the proton on the oxazole (B20620) ring. The aldehydic proton (CHO) typically resonates at a significantly downfield chemical shift, generally in the range of δ 9-10 ppm, due to the deshielding effect of the carbonyl group. The protons of the 5-phenyl substituent will appear in the aromatic region (δ 7-8 ppm), with their multiplicity depending on the substitution pattern of the phenyl ring. A singlet or a sharp signal in the downfield region of the aromatic protons can be attributed to the H4 proton of the oxazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded position, typically between δ 180-200 ppm. The carbon atoms of the phenyl ring and the oxazole ring will show signals in the aromatic region (δ 120-160 ppm). The C2, C4, and C5 carbons of the oxazole ring will have distinct chemical shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the substitution pattern.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.0 - 10.0 (s) | 180 - 200 |

| Phenyl (C₆H₅) | 7.0 - 8.0 (m) | 125 - 140 |

| Oxazole H4 | 7.5 - 8.5 (s) | 120 - 130 |

| Oxazole C2 | - | 150 - 160 |

| Oxazole C4 | - | 120 - 130 |

| Oxazole C5 | - | 145 - 155 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms its molecular formula (C₁₀H₇NO₂) and provides insights into its fragmentation pattern, which can aid in structural confirmation.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of this compound is expected to proceed through characteristic pathways for aldehydes and aromatic heterocyclic systems. Common fragmentation patterns include the loss of the formyl radical (CHO), leading to a significant [M-29]⁺ peak. Subsequent fragmentation of the phenyl-oxazole core would give rise to further characteristic ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₀H₇NO₂]⁺ | 173 |

| [M-H]⁺ | [C₁₀H₆NO₂]⁺ | 172 |

| [M-CHO]⁺ | [C₉H₆NO]⁺ | 144 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the aldehyde and the phenyl-oxazole core.

The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1710 cm⁻¹. The exact position of this band can be influenced by conjugation with the oxazole ring. The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz The aromatic C-H stretching vibrations of the phenyl and oxazole rings are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. vscht.cz

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (CHO) | C=O stretch | 1680 - 1710 (strong) |

| Aldehyde (CHO) | C-H stretch | ~2720 and ~2820 (weak) |

| Aromatic Rings | C-H stretch | > 3000 (medium) |

| Aromatic Rings | C=C & C=N stretch | 1400 - 1600 (variable) |

Two-Dimensional NMR Techniques in Stereochemical Elucidation (e.g., NOESY NMR for isomeric forms)

While this compound itself does not possess stereocenters, its derivatives or analogs can exist as different stereoisomers. Two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in elucidating the stereochemistry of such molecules. NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.

For example, in the case of a substituted analog with restricted rotation around a single bond, NOESY can be used to determine the preferred conformation by observing correlations between protons on different parts of the molecule. The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are spatially close, which can help in assigning the relative stereochemistry of substituents. This technique is particularly valuable for distinguishing between E and Z isomers in derivatives containing double bonds.

Tautomeric Equilibria Analysis

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a possibility for certain heterocyclic compounds. In the case of this compound, the potential for keto-enol tautomerism involving the aldehyde group exists, although the keto form is generally overwhelmingly favored for simple aldehydes. libretexts.org

The enol tautomer would feature a hydroxyl group and a carbon-carbon double bond. The presence and concentration of the enol form can be investigated using NMR spectroscopy. The appearance of a distinct set of signals for the enol tautomer, particularly a characteristic hydroxyl proton signal, would indicate its presence. The integration of the signals for the keto and enol forms would allow for the quantification of the tautomeric equilibrium. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. For most simple aldehydes, the concentration of the enol tautomer at equilibrium is typically very low.

Computational and Theoretical Investigations of 5 Phenyloxazole 2 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT Studies at B3LYP/6-311G++(d,p) level of theory)

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of compounds like 5-Phenyloxazole-2-carbaldehyde. Density Functional Theory (DFT) is a widely used computational method that investigates the electronic structure of many-body systems. asrjetsjournal.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its efficiency and accuracy in calculating molecular geometries and energies. rsc.orgsemanticscholar.org

The basis set, such as 6-311G++(d,p), provides a mathematical description of the orbitals within the system. This particular basis set is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing systems with lone pairs or anions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing bonding environments. nih.gov Calculations at the B3LYP/6-311G++(d,p) level of theory are considered reliable for predicting the properties of organic molecules. researchgate.netmalayajournal.org

DFT calculations provide access to a range of energetic and electronic properties that act as global reactivity descriptors. These descriptors help in understanding the chemical reactivity and stability of the molecule. nih.govnih.gov Key properties derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule (EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). A larger HOMO-LUMO gap corresponds to a harder, more stable molecule.

Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η). asrjetsjournal.orgnih.gov

These calculated parameters for this compound offer a quantitative basis for predicting its behavior in chemical reactions.

| Property | Formula | Significance |

|---|---|---|

| Ionization Potential | IP ≈ -EHOMO | Propensity to donate electrons |

| Electron Affinity | EA ≈ -ELUMO | Propensity to accept electrons |

| Electronegativity | χ = (IP + EA) / 2 | Electron-attracting capability |

| Chemical Hardness | η = (IP - EA) / 2 | Resistance to deformation of electron cloud |

| Electrophilicity Index | ω = μ² / 2η | Propensity to act as an electrophile |

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule, known as its ground-state geometry. mdpi.com For a molecule with rotatable bonds, such as the bond connecting the phenyl and oxazole (B20620) rings in this compound, multiple conformers can exist. Computational methods are used to explore the potential energy surface of the molecule to locate various energy minima corresponding to stable conformers. nih.gov

The geometry of each potential conformer is optimized using methods like DFT at the B3LYP/6-311G++(d,p) level. mdpi.com This process systematically alters the molecular geometry to find the arrangement with the lowest possible energy. semanticscholar.org Following optimization, frequency calculations are performed. A true energy minimum is confirmed if no imaginary frequencies are found, ensuring the identified structure is a stable conformation and not a transition state. mdpi.com The conformer with the absolute lowest energy is considered the most populated and is used for subsequent analysis of the molecule's properties.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO gap energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential. The HOMO determines the nucleophilicity of a molecule. youtube.comyoutube.com

LUMO: This orbital acts as an electron acceptor, and its energy level is related to the electron affinity. The LUMO determines the electrophilicity of the molecule. youtube.comyoutube.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | [Calculated Value] | Energy of the highest occupied molecular orbital |

| ELUMO | [Calculated Value] | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | [Calculated Value] | Measure of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Profiling

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. asrjetsjournal.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of electrostatic potential. nih.gov

The color scheme typically follows a spectrum:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are associated with lone pairs on electronegative atoms. nih.govresearchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. nih.govresearchgate.net

Green: Represents regions of neutral or near-zero potential. nih.govresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the oxazole ring, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would likely be concentrated around the hydrogen atoms. MEP analysis thus provides a clear, visual guide to the reactive sites of the molecule. nih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govwisc.edu This method provides a detailed picture of intramolecular bonding and interactions. malayajournal.org

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. It quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying greater electronic delocalization and stabilization of the molecule. malayajournal.orgresearchgate.net Common interactions analyzed include those between filled bonding (σ or π) or lone pair (n) orbitals and empty anti-bonding (σ* or π*) orbitals. This analysis can reveal hyperconjugative and conjugative effects within this compound, providing deep insight into its electronic structure and stability. malayajournal.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C-C)phenyl | π(C=N)oxazole | [Calculated Value] |

| LP(O)oxazole | π(C=C)oxazole | [Calculated Value] |

| LP(N)oxazole | π*(C=O)aldehyde | [Calculated Value] |

In Silico Modeling for Structure-Function Relationships (e.g., Molecular Docking Studies)

In silico modeling, particularly molecular docking, is a powerful computational technique used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein or enzyme. mdpi.com This method is crucial for understanding structure-function relationships and for rational drug design. researchgate.net

The docking process involves placing the ligand into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable binding interaction. mdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com

For example, derivatives of 5-phenyloxazole (B45858) have been studied as potential inhibitors of tubulin polymerization, and docking studies have indicated that they can bind to the colchicine (B1669291) binding site of tubulin. researchgate.net By docking this compound into the active sites of relevant biological targets, researchers can generate hypotheses about its potential biological activity and mechanism of action, guiding further experimental validation. nih.gov

Prediction of Pharmacokinetic Properties (e.g., ADME analysis)

In the realm of computational drug design, the analysis of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a pivotal step in evaluating its potential as a therapeutic agent. For this compound, in silico predictive models are employed to forecast its pharmacokinetic profile, offering insights into how the molecule is likely to behave within a biological system. These computational evaluations are critical for identifying potential liabilities and guiding further optimization efforts.

The prediction of ADME properties for oxazole derivatives is often accomplished using various computational tools and web-based servers. rroij.compnrjournal.comjaptronline.com These platforms analyze the molecular structure of a compound to estimate a range of physicochemical and pharmacokinetic parameters. Key among these are assessments of drug-likeness, which often begin with evaluating compliance with established guidelines such as Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Further computational analysis delves into specific pharmacokinetic characteristics. For instance, the topological polar surface area (TPSA) is a descriptor used to predict drug transport properties, with a general guideline that compounds with a TPSA of less than 140 Ų are more likely to exhibit good cell membrane permeability. rroij.com Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family are also integral components of a comprehensive in silico ADME assessment.

The following table summarizes the predicted pharmacokinetic properties of this compound based on computational analysis commonly applied to oxazole derivatives.

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 173.17 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.8 - 2.5 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | 45.9 Ų | Suggests good oral absorption and membrane permeation rroij.com |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Potential for central nervous system activity |

| CYP450 Inhibition | Predicted inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Potential for drug-drug interactions |

| Drug-Likeness | Favorable | Possesses physicochemical properties consistent with known oral drugs |

Research Applications of 5 Phenyloxazole 2 Carbaldehyde and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The 5-phenyloxazole-2-carbaldehyde scaffold and its derivatives have emerged as a significant area of interest in medicinal chemistry, primarily due to their wide-ranging biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, particularly in the fields of oncology, microbiology, and anti-inflammatory research. Their structural versatility allows for modifications that can enhance potency and selectivity for various biological targets.

Derivatives of the 5-phenyloxazole (B45858) core structure have demonstrated notable antineoplastic and antiproliferative properties. Research has focused on synthesizing and evaluating new analogs that can effectively inhibit the growth of various cancer cell lines, leading to the identification of several promising lead compounds.

A primary mechanism through which many oxazole (B20620) and related heterocyclic derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. nih.gov By inhibiting the assembly of α- and β-tubulin subunits into microtubules, these compounds can halt the cell cycle and induce apoptosis (programmed cell death). mdpi.com For instance, a series of N,5-diphenyloxazole-2-carboxamides, which are derivatives of the core structure, have been shown to inhibit tubulin polymerization in a concentration-dependent manner. researchgate.net Similarly, other related heterocyclic structures, such as 2-anilino triazolopyrimidines and certain indole (B1671886) derivatives, have been identified as potent inhibitors of tubulin assembly, with some showing activity superior to known agents like Combretastatin A-4 (CA-4). mdpi.comnih.gov This mechanism is a key focus for the development of new chemotherapeutic agents because it targets a fundamental process in rapidly dividing cancer cells. nih.gov

A direct consequence of inhibiting tubulin polymerization is the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle, typically at the G2/M phase. mdpi.com Numerous studies have confirmed that derivatives based on the oxazole scaffold induce this G2/M phase arrest in various cancer cell lines. mdpi.comresearchgate.net For example, compound 9, a N,5-diphenyloxazole-2-carboxamide, was found to cause a marked cell cycle arrest in the G2/M phase. researchgate.net This effect has also been observed with other structurally related compounds, including pyranocarbazole and chalcone (B49325) derivatives, which halt cell proliferation by preventing entry into or completion of mitosis. researchgate.netnih.gov The ability to induce cell cycle arrest is a hallmark of many effective anticancer drugs that target microtubule function. nih.govnih.gov

The inhibition of tubulin polymerization by these compounds is often achieved by binding to a specific pocket on the β-tubulin subunit known as the colchicine (B1669291) binding site. researcher.lifenih.gov Molecular docking studies and competitive binding assays have repeatedly shown that 5-phenyloxazole derivatives and their analogs interact with this site. researchgate.netresearchgate.net This interaction prevents the conformational changes necessary for tubulin dimers to assemble into microtubules. rsc.org The colchicine binding site is a well-established target for anticancer drug development, and compounds that bind here can be highly effective at disrupting microtubule function. nih.govresearcher.life

In addition to the well-documented tubulin inhibition, other novel mechanisms have been identified. A small molecule, CIB-3b, was found to suppress the growth and metastasis of hepatocellular carcinoma (HCC) by disrupting the interaction between the transactivation response (TAR) RNA-binding protein 2 (TRBP) and Dicer. nih.gov This interaction is critical for the biogenesis of microRNAs (miRNAs), which are key regulators of gene expression in cancer. By binding to TRBP, CIB-3b and its derivatives alter Dicer's activity and the production of mature miRNAs, representing a novel therapeutic strategy for HCC treatment. nih.govnih.gov

Derivatives of this compound have demonstrated potent and sometimes selective cytotoxicity against a range of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

For example, a study on N,5-diphenyloxazole-2-carboxamides found that a specific derivative, referred to as compound 9, exhibited significant antiproliferative activity against HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with IC₅₀ values of 0.78, 1.08, and 1.27 μM, respectively. researchgate.net Notably, this compound also showed greater selectivity for cancer cells over normal cells when compared to the established agents ABT751 and colchicine. researchgate.net Other studies on different, but related, heterocyclic scaffolds have also identified compounds with potent cytotoxic effects across various cancer types. nih.govmdpi.comfrontiersin.orgmdpi.com

The table below summarizes the cytotoxic activities of selected derivative compounds from various studies.

| Compound Class/Name | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HeLa | Cervical Cancer | 0.78 | researchgate.net |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | A549 | Lung Cancer | 1.08 | researchgate.net |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HepG2 | Liver Cancer | 1.27 | researchgate.net |

| Indolyl-hydrazinyl-thiazole (Compound 1) | A2780 | Ovarian Cancer | 11.6 | nih.gov |

| Indolyl-hydrazinyl-thiazole (Compound 3) | A2780 | Ovarian Cancer | 12.4 | nih.gov |

| Indolyl-hydrazinyl-thiazole (Compound 1) | HeLa | Cervical Cancer | 22.4 | nih.gov |

| Indolyl-hydrazinyl-thiazole (Compound 3) | HeLa | Cervical Cancer | 19.4 | nih.gov |

| Thiourea derivative (Compound 2) | SW620 | Colon Cancer | 1.5 | mdpi.com |

| Thiourea derivative (Compound 8) | SW480 | Colon Cancer | 1.8 | mdpi.com |

| Thiourea derivative (Compound 2) | K-562 | Leukemia | 2.2 | mdpi.com |

Beyond oncology, oxazole, benzoxazole (B165842), and thiazole (B1198619) derivatives have been explored for their antimicrobial and anti-inflammatory properties. The heterocyclic ring system is a common feature in many compounds with potent biological activity in these areas.

Research has shown that certain 2-substituted benzoxazoles possess a broad spectrum of antimicrobial activity against various strains of bacteria and fungi. researchgate.net For example, derivatives have been tested against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com The mechanism of action for their antibacterial effects can involve the inhibition of essential cellular processes, such as nucleic acid and protein biosynthesis, by acting as purine (B94841) antagonists. nih.gov

In the realm of anti-inflammatory research, benzoxazole derivatives have also shown significant potential. nih.govnih.gov Their activity has been evaluated using models like carrageenan-induced paw edema in rats. nih.govwjpmr.com Studies have identified compounds such as 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid that are several times more active than the standard anti-inflammatory drug phenylbutazone. nih.gov Furthermore, some 4-arylidene-2-phenyloxazol-5(4H)-one derivatives have demonstrated remarkable activity in membrane stabilization assays, suggesting a potential mechanism for their anti-inflammatory effects. researchgate.net Certain 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamides have been identified as dual anti-inflammatory and antioxidant agents. researchgate.net

Antioxidant Properties

Derivatives of this compound are part of a broader class of compounds, including those with phenolic and heterocyclic scaffolds, that have been investigated for their antioxidant capabilities. researchgate.netnih.gov The antioxidant activity of such compounds is often evaluated through assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netmdpi.com

For instance, studies on related heterocyclic compounds have shown that specific structural features, such as the presence of hydroxyl groups on a phenyl ring, can significantly enhance antioxidant efficacy. Compounds featuring 3,4-dihydroxyl or 3,5-dialkoxy-4-hydroxyl configurations have demonstrated potent radical-scavenging abilities. mdpi.com In one study, a compound with a 3,4-dihydroxyl group exhibited a 77% DPPH radical-scavenging activity. mdpi.com The mechanism of action for many antioxidants involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process influenced by the compound's dissociation energy. nih.gov

Computational studies, such as those employing density functional theory (DFT), can help elucidate the antioxidant mechanisms and predict the activity of novel derivatives. nih.govrsc.org These theoretical approaches can assess parameters like bond dissociation energies to understand how easily a compound can donate a hydrogen atom to a free radical. nih.gov The development of new antioxidant compounds is a very active area of research, with phenolic compounds being a major focus. researchgate.net

Broader Pharmacological Activities of Oxazole Derivatives

The oxazole core is a versatile scaffold found in numerous compounds with a wide spectrum of biological activities. nih.gov Beyond antioxidant effects, oxazole derivatives have been explored for various therapeutic applications.

Anti-HIV Activity: Certain substituted benzoxazole and oxazolo[4,5-b]pyridine (B1248351) derivatives have been investigated for their ability to inhibit HIV-1 reverse transcriptase, a crucial enzyme in the viral replication cycle. mdpi.com

Antiangiogenic Properties: While not directly linked to this compound in the provided context, the broader family of oxazole-containing compounds has been explored for anticancer properties, which can include the inhibition of angiogenesis.

Anticonvulsant Effects: The 1,3,4-oxadiazole (B1194373) ring, a related heterocyclic structure, is present in derivatives that have shown potent anticonvulsant properties. longdom.org Specifically, new series of 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles have been designed and synthesized as anticonvulsant agents. longdom.org Furthermore, some triazole-containing benzo[d]oxazoles have exhibited anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. sioc-journal.cn

Immunomodulatory Activity: Some derivatives of 1,4-benzothiazine, which can be considered bioisosteres of benzoxazines, have demonstrated immunomodulating activity. researchgate.net This suggests that the oxazole scaffold and its related structures can influence the immune response, which could be beneficial in combination with other therapeutic effects like antifungal activity. researchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For oxazole and related heterocyclic derivatives, SAR studies have provided valuable insights into the molecular features required for their pharmacological effects.

For instance, in a series of 5-phenyloxazole-2-carboxylic acid derivatives designed as inhibitors of tubulin polymerization, SAR analysis revealed that N,5-diphenyloxazole-2-carboxamides showed improved cytotoxicity compared to the parent compound. researchgate.net One particular derivative, compound 9, exhibited the highest antiproliferative activities against several cancer cell lines. researchgate.net Molecular docking studies suggested that this compound binds to the colchicine binding site of tubulin, leading to cell cycle arrest at the G2/M phase. researchgate.net This highlights how modifications to the carboxamide moiety can significantly impact biological activity.

The design of novel compounds often involves the use of computational methods to predict their properties. For example, density functional theory (DFT) has been used to study the electronic structures, heats of formation, and detonation properties of oxadiazole-bifurazan derivatives. nih.gov Such studies can guide the synthesis of new molecules with desired characteristics. The introduction of specific functional groups, such as -C(NO2)3, was found to significantly improve the energetic properties of these compounds. nih.gov

SAR studies on quinoxaline (B1680401) derivatives have shown that the type and position of substituents on the aromatic rings are crucial for their anticancer activity. mdpi.com For example, electron-releasing groups like methoxy (B1213986) at specific positions were found to be essential for activity, while electron-withdrawing groups like fluorine decreased it. mdpi.com These principles of molecular design, focusing on the electronic and steric properties of substituents, are broadly applicable to the optimization of other heterocyclic scaffolds, including this compound derivatives.

Applications in Materials Science and Photonics

Development of Luminescent Materials and Laser Dyes

Derivatives of this compound belong to a class of organic molecules that often exhibit interesting photophysical properties, making them candidates for luminescent materials and laser dyes. The 2-phenylbenzoxazole (B188899) fragment, for example, is a core structure in many compounds known for their high fluorescence efficiency and stability, both in solution and in the solid state. mdpi.com These properties are essential for applications in electro-optical materials and as fluorescent indicators. mdpi.com

The luminescent properties of these compounds can be tuned by modifying their molecular structure. For instance, the introduction of different substituents can alter the emission wavelength and quantum yield. Studies on 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate (B1228806) derivatives have shown that these compounds retain their luminescent properties in various environments, including phosphate (B84403) buffer solutions, which is relevant for biological imaging applications. mdpi.com

Components in Organic Optoelectronic Devices (e.g., OLEDs, Organic Photovoltaics)

The excellent luminescent properties of oxazole and related imidazole (B134444) derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net These materials can function as emitters in the emissive layer of an OLED. For example, derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and shown to exhibit narrow blue light-emission bands, which is desirable for creating deep-blue OLEDs. nih.gov A device using one such derivative as a fluorescent emitter achieved deep-blue emission with CIE color coordinates of (0.16, 0.08). nih.gov

Furthermore, these compounds can also act as host materials for phosphorescent emitters in phosphorescent OLEDs (PHOLEDs), which can achieve higher quantum efficiencies. nih.gov Carbazole and imidazole derivatives have been successfully used as hosts for green, red, and sky-blue phosphorescent emitters, with the resulting devices showing maximum quantum efficiencies of 8.3%, 6.4%, and 7.6%, respectively. nih.gov

The performance of OLEDs is highly dependent on the molecular structure of the organic materials used. For instance, the geometry of benzothiazole (B30560) derivatives, whether planar or non-planar, significantly influences their light-emitting efficiency. research-nexus.net Non-planar configurations are often crucial for good performance in optoelectronic devices. research-nexus.net Theoretical studies using quantum-chemical methods are often employed to understand the structure-property relationships and to design new materials with improved performance for OLED applications. research-nexus.net

Nanostructure Synthesis and Fabrication

While the direct use of this compound in nanostructure synthesis is not extensively documented in the provided context, related carbaldehyde-functionalized compounds have been employed in the fabrication of functional nanomaterials. For example, phenanthroline-2-carbaldehyde has been used to functionalize mesoporous silica (B1680970) nanoparticles (MSNs).

In this application, the carbaldehyde group can be chemically anchored onto the surface of the nanoparticles. This is typically achieved through a multi-step process involving the introduction of an amino group onto the nanoparticle surface, followed by a coupling reaction with the carbaldehyde. The resulting functionalized nanoparticles can then be used for various applications, such as solid-phase extraction of trace metals from wastewater. The chelating moiety provided by the carbaldehyde derivative allows the nanoparticles to effectively bind to metal ions. This approach demonstrates the potential for using carbaldehyde-containing organic molecules, including those with a phenyloxazole core, in the surface modification and functionalization of nanomaterials for targeted applications.

Chemosensing Properties

While direct research on the chemosensing properties of this compound is not extensively documented in publicly available literature, the broader class of compounds to which it belongs—aromatic aldehydes—is foundational in the development of chemosensors. Specifically, Schiff base derivatives synthesized from these aldehydes have demonstrated significant potential in the detection of various ions and neutral molecules. This section, therefore, discusses the anticipated chemosensing applications of this compound derivatives, drawing parallels from structurally similar and functionally related Schiff base chemosensors.

Schiff bases, formed by the condensation of a primary amine and an aldehyde or ketone, are particularly valued in sensor design due to their synthetic accessibility and the inherent imine (-C=N-) linkage, which can act as a recognition site for analytes. nih.govresearchgate.netnih.gov The chemosensing mechanism of these compounds often relies on processes such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or colorimetric changes upon binding with a target analyte. nih.gov

Derivatives of this compound are prime candidates for the development of fluorescent and colorimetric sensors for several reasons. The oxazole ring is an electron-rich heterocyclic system that can participate in charge transfer processes, which are often key to sensing mechanisms. The phenyl substituent can be modified to tune the electronic and photophysical properties of the molecule. Furthermore, the aldehyde group provides a convenient site for the synthesis of a wide array of Schiff base derivatives by reacting it with various amines, thereby introducing different binding sites for specific analytes.

Metal Ion Detection:

Schiff base ligands are well-known for their ability to coordinate with a variety of metal ions, leading to observable changes in their spectroscopic properties. For instance, Schiff bases derived from other aromatic aldehydes have been successfully employed as "turn-on" or "turn-off" fluorescent sensors for cations such as Al³⁺, Zn²⁺, Fe³⁺, and Cu²⁺. nih.govnih.govmdpi.commdpi.com

A pertinent example is a phenylthiadiazole-based Schiff base fluorescent chemosensor designed for the dual detection of Al³⁺ and Zn²⁺ ions. mdpi.com This sensor demonstrated selective quantification of these ions through distinct fluorescent emissions at different excitation wavelengths. Specifically, excitation in the presence of Al³⁺ at 370 nm resulted in a strong emission at 480 nm, while excitation with Zn²⁺ at 320 nm led to a new emission band at 560 nm. The detection limits were determined to be 2.22 × 10⁻⁶ M for Al³⁺ and 1.62 × 10⁻⁵ M for Zn²⁺. mdpi.com

Similarly, Schiff base compounds derived from 5-methyl salicylaldehyde (B1680747) have been developed as "turn-on" fluorescent probes for Al³⁺ detection. mdpi.comresearchgate.net These sensors operate on the principle that the binding of Al³⁺ to the Schiff base ligand restricts the C=N isomerization and enhances the fluorescence intensity.

Based on these precedents, it is highly probable that Schiff base derivatives of this compound could be designed to selectively detect a range of metal ions. The nitrogen and oxygen atoms within the oxazole ring, along with the imine nitrogen of the Schiff base linkage, could act as coordination sites for metal ions.

Anion Detection:

The chemosensing capabilities of Schiff bases are not limited to cations. They have also been engineered to detect anions, often through hydrogen bonding interactions or by displacement assays. For example, a Schiff base chemosensor synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) and 2,5-dihydroxybenzaldehyde (B135720) was shown to be a selective and sensitive detector for fluoride (B91410) (F⁻) ions. nih.gov The detection mechanism involved a "turn-on" fluorescent signal and a naked-eye color change from colorless to yellow upon the addition of F⁻, with a low detection limit of 193.5 nM. nih.gov

Another study demonstrated the use of a salicylaldehyde-based Schiff base for the detection of fluoride ions, where the interaction resulted in a visible color change of the solution. researchgate.net These examples underscore the potential of Schiff base derivatives of this compound to be developed as effective anion sensors. The design could incorporate hydrogen bond donor groups to facilitate interaction with anions like F⁻, CN⁻, or acetate.

The following table summarizes the chemosensing performance of representative Schiff base sensors derived from various aromatic aldehydes, which can serve as a benchmark for the potential applications of this compound derivatives.

| Sensor Type | Target Analyte | Detection Limit | Sensing Mechanism | Reference |

| Phenylthiadiazole Schiff Base | Al³⁺ | 2.22 × 10⁻⁶ M | Fluorescence Turn-On | mdpi.com |

| Phenylthiadiazole Schiff Base | Zn²⁺ | 1.62 × 10⁻⁵ M | Fluorescence Turn-On | mdpi.com |

| Imidazo[1,2-a]pyridine Schiff Base | F⁻ | 193.5 nM | Colorimetric & Fluorescence Turn-On | nih.gov |

| 5-Methyl Salicylaldehyde Schiff Base | Al³⁺ | - | Fluorescence Turn-On | mdpi.comresearchgate.net |

Emerging Research Directions and Future Perspectives for 5 Phenyloxazole 2 Carbaldehyde

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 5-Phenyloxazole-2-carbaldehyde, future research is anticipated to move beyond traditional synthesis routes, such as the Fischer oxazole (B20620) synthesis, which often involve harsh conditions and generate significant waste. wikipedia.orgpharmaguideline.com Emerging strategies are focusing on sustainability, efficiency, and scalability.

Key Sustainable Approaches:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. acs.orgacs.orgnih.gov The application of flow chemistry to the synthesis of oxazole derivatives has already been demonstrated, suggesting a promising avenue for the large-scale and controlled production of this compound. acs.orgacs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. researchgate.net The synthesis of oxazole aldehydes through photocatalytic aerobic cyclization of N-propargylamides has been reported, highlighting a potential green route to compounds like this compound. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is gaining traction due to their high specificity and mild reaction conditions. Future research could explore the enzymatic synthesis of key intermediates or the direct biocatalytic construction of the oxazole ring, offering a highly sustainable alternative to conventional methods.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including oxazoles. nih.gov This technique represents a more energy-efficient approach compared to traditional heating methods.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, scalability, and process control. acs.orgacs.orgnih.gov |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources. researchgate.net |

| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.gov |

Investigation of Undiscovered Biological Activities and Target Identification

The oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. researchgate.net While the specific biological profile of this compound is not yet extensively documented, its structural features suggest a high potential for diverse pharmacological effects.

Future Research Focus:

Screening for Novel Bioactivities: High-throughput screening of this compound and its derivatives against a wide array of biological targets is a crucial first step. This could unveil novel activities in areas such as neurodegenerative diseases, metabolic disorders, or viral infections. For instance, phenylisoxazole derivatives have shown promise as α-amylase and α-glucosidase inhibitors, suggesting a potential role in diabetes management. nih.gov

Target Identification and Validation: For any identified bioactive derivatives, elucidating the mechanism of action is paramount. Modern chemical biology techniques, such as affinity-based protein profiling and activity-based protein profiling, can be employed to identify the specific cellular targets of these compounds. rsc.orgfrontiersin.orgbohrium.comcreative-biolabs.com These methods utilize chemical probes to isolate and identify binding partners from complex biological samples.

Enzyme Inhibition Studies: The aldehyde functionality at the 2-position of the oxazole ring is a reactive group that could potentially interact with the active sites of various enzymes. nih.gov Screening against families of enzymes like proteases, kinases, and oxidoreductases could lead to the discovery of potent and selective inhibitors. For example, some thiazole (B1198619) derivatives, which are structurally similar to oxazoles, have been investigated as dual COX/LOX inhibitors. scispace.com

Advanced Materials Development and Functional Integration

The unique electronic and photophysical properties of the oxazole ring make it an attractive building block for the development of advanced functional materials. The presence of both a phenyl group and a carbaldehyde group in this compound offers multiple points for modification and integration into larger molecular architectures.

Potential Applications in Materials Science:

Fluorescent Materials: Benzoxazole (B165842) derivatives are known for their fluorescent properties. mdpi.comacs.org The extended π-conjugation in this compound suggests it could serve as a core for novel fluorophores. nih.gov These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Liquid Crystals: The rigid, rod-like structure of molecules containing oxazole and phenyl rings is conducive to the formation of liquid crystalline phases. researchgate.nettandfonline.com By attaching appropriate mesogenic units to the this compound core, it may be possible to design new liquid crystals with desirable thermal and optical properties for use in display technologies. arkat-usa.orgresearchgate.net

Polymers for Electronics: Polymers containing heterocyclic aromatic rings are being explored for their semiconducting and dielectric properties. mdpi.comacs.orgrsc.org The this compound moiety could be incorporated into polymer backbones to create materials with tailored electronic characteristics for applications in transistors, capacitors, and solar cells.

| Material Type | Potential Application | Rationale |

| Fluorescent Materials | OLEDs, sensors, bio-imaging | Extended π-conjugation of the phenyloxazole core. mdpi.comacs.orgnih.gov |

| Liquid Crystals | Display technologies | Rigid molecular structure. researchgate.nettandfonline.comarkat-usa.orgresearchgate.net |

| Polymers for Electronics | Transistors, capacitors, solar cells | Semiconducting and dielectric properties of heterocyclic polymers. mdpi.comacs.orgrsc.org |

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. These computational tools can accelerate the design-synthesis-test cycle by predicting molecular properties, generating novel chemical structures, and optimizing synthetic routes.

Future Applications of AI and ML:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be used to build QSAR models that correlate the structural features of this compound derivatives with their biological activities. arxiv.orgmdpi.comjmpas.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules. mdpi.comnih.gov

Virtual Screening and Molecular Docking: In silico methods like virtual screening and molecular docking can be employed to screen large libraries of virtual compounds based on the this compound scaffold against specific biological targets. researchgate.netmdpi.com This can help prioritize compounds for synthesis and experimental testing, saving time and resources.

Generative Models for De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical data to generate novel molecules with desired properties. digitellinc.compeng-lab.orgresearchgate.net This approach can be used to explore new chemical space around the this compound core and design molecules with optimized activity and pharmacokinetic profiles.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Phenyloxazole-2-carbaldehyde?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors. For example:

- Route 1 : Reacting 3-amino-4-hydroxybenzoic acid derivatives with benzoyl chloride under reflux, followed by oxidation of the resulting oxazole intermediate (analogous to methods in and ).

- Route 2 : Using a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position of the oxazole ring (similar to procedures for quinoxaline derivatives in ).

- Key Considerations : Optimize reaction time and temperature to avoid over-oxidation. Monitor progress via TLC or HPLC.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/oxazole ring signals ().

- IR Spectroscopy : Detect the C=O stretch of the aldehyde (~1700 cm) and C=N/C-O stretches of the oxazole ring (~1600 cm) ().

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact ().

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water ().

- Storage : Keep in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation ().

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., D , R , or C motifs) and identify packing inconsistencies ().

- Dynamic Crystallography : Use variable-temperature XRD to study phase transitions or conformational flexibility.

- Cross-Validation : Compare with computational models (DFT) to reconcile experimental vs. theoretical bond lengths/angles ().

Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon) ().

- Molecular Docking : Simulate interactions with biomolecular targets (e.g., enzymes) to guide functionalization strategies ().

- Kinetic Studies : Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with substituent effects on the oxazole ring.

Q. How can instability issues in this compound during long-term storage be mitigated?

- Methodological Answer :

- Stabilization Additives : Add radical scavengers (e.g., BHT) or desiccants (e.g., silica gel) to inhibit oxidation/hydrolysis ().

- Lyophilization : For hygroscopic batches, lyophilize and store under argon.

- Stability-Indicating Assays : Use accelerated aging tests (40°C/75% RH) with HPLC monitoring to establish degradation pathways ().

Data Contradiction & Analysis

Q. How should researchers address conflicting results in the biological activity of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or dose-dependent trends ().

- Resampling Techniques : Apply bootstrapping to assess the robustness of correlations ().

- Mechanistic Studies : Use knock-out/knock-in models to isolate target-specific effects vs. off-target interactions.

Q. What experimental designs reconcile discrepancies in reaction yields for this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., solvent polarity, catalyst loading) ().

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect intermediate formation and optimize reaction quenching.

- Reproducibility Checks : Collaborate with independent labs to validate protocols ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。